4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl
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Overview
Description
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl is a chemical compound with the molecular formula C18H24N2O4 and a molecular weight of 332.394 g/mol It is a derivative of Pinoxaden, a well-known herbicide used in agriculture
Preparation Methods
The synthesis of 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl has been studied for its potential applications in several scientific fields. In chemistry, it is used as a reference material for analytical studies. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, it has shown promise in the treatment of certain diseases due to its ability to modulate specific molecular pathways. Additionally, it has industrial applications as a standard for quality control and proficiency testing .
Mechanism of Action
The mechanism of action of 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, leading to the induction of apoptosis, or programmed cell death, in cancer cells. This compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology .
Comparison with Similar Compounds
4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl can be compared with other similar compounds, such as Pinoxaden and its derivatives While Pinoxaden is primarily used as a herbicide, 4’Desmethyl-4’Hydroxymethyl Pinoxaden Despivoloyl has broader applications in scientific research and medicineSimilar compounds include other derivatives of Pinoxaden, such as 4’Desmethyl-4’Carboxylate Pinoxaden Despivoloyl .
Properties
CAS No. |
881376-41-6 |
---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
8-[2,6-diethyl-4-(hydroxymethyl)phenyl]-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione |
InChI |
InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3 |
InChI Key |
VRDNISIPMVBPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)CO |
Origin of Product |
United States |
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